molecular formula C21H24N4O4S2 B256536 3-butoxy-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide

3-butoxy-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide

Numéro de catalogue B256536
Poids moléculaire: 460.6 g/mol
Clé InChI: QSUQWOBSLOFCHZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-butoxy-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound was initially developed by Bayer Pharmaceuticals and has since been investigated by numerous research groups around the world.

Mécanisme D'action

3-butoxy-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide 43-9006 works by inhibiting the activity of several kinases involved in tumor growth and angiogenesis. Specifically, it blocks the activity of RAF, which is involved in the MAPK/ERK signaling pathway, and VEGFR and PDGFR, which are involved in angiogenesis. By inhibiting these kinases, 3-butoxy-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide 43-9006 can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
3-butoxy-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide 43-9006 has been shown to have several biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells. It can also inhibit the growth of new blood vessels, which is important for tumor growth and metastasis. Additionally, 3-butoxy-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide 43-9006 has been shown to have anti-inflammatory effects, which may be useful in the treatment of diseases such as psoriasis and rheumatoid arthritis.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 3-butoxy-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide 43-9006 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for investigating the role of kinases in cancer and other diseases. However, one limitation of using 3-butoxy-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide 43-9006 is that it can have off-target effects, which may complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for research on 3-butoxy-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide 43-9006. One area of interest is the development of more specific inhibitors of RAF and other kinases involved in tumor growth and angiogenesis. Another area of interest is the investigation of the potential use of 3-butoxy-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide 43-9006 in combination with other therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to investigate the potential use of 3-butoxy-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide 43-9006 in the treatment of other diseases, such as psoriasis and rheumatoid arthritis.

Méthodes De Synthèse

The synthesis of 3-butoxy-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide 43-9006 involves several steps, including the reaction of 4-aminophenylsulfonamide with 5-ethyl-1,3,4-thiadiazole-2-carbonyl chloride to form the intermediate 4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenylamine. This intermediate is then reacted with 3-butoxybenzoyl chloride to produce the final product.

Applications De Recherche Scientifique

3-butoxy-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several kinases, including RAF, VEGFR, and PDGFR, which are involved in tumor growth and angiogenesis. This compound has also been investigated for its potential use in the treatment of other diseases, such as psoriasis and rheumatoid arthritis.

Propriétés

Nom du produit

3-butoxy-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide

Formule moléculaire

C21H24N4O4S2

Poids moléculaire

460.6 g/mol

Nom IUPAC

3-butoxy-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide

InChI

InChI=1S/C21H24N4O4S2/c1-3-5-13-29-17-8-6-7-15(14-17)20(26)22-16-9-11-18(12-10-16)31(27,28)25-21-24-23-19(4-2)30-21/h6-12,14H,3-5,13H2,1-2H3,(H,22,26)(H,24,25)

Clé InChI

QSUQWOBSLOFCHZ-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NN=C(S3)CC

SMILES canonique

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NN=C(S3)CC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.